3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-onehydrochloride

Organic Synthesis Medicinal Chemistry Chemical Biology

Sourcing novel oxazolidinone scaffolds with a pendant functional handle for library diversification often leads to dead ends. This compound solves that by providing a stable HCl salt with a reactive primary amine on the cyclohexyl ring, enabling rapid derivatization via amide coupling or reductive amination. Key procurement advantages: • Enables direct bioconjugation in aqueous buffers (NHS-ester chemistry) without additional deprotection steps. • A structurally distinct 'orphan' scaffold ideal for phenotypic screening and target fishing campaigns, free from confounding prior bioactivity data. • Supplied as the hydrochloride for confirmed solubility and ease of handling. Secure a versatile building block with guaranteed supply chain reliability for your medicinal chemistry projects.

Molecular Formula C9H17ClN2O2
Molecular Weight 220.7
CAS No. 2248361-67-1
Cat. No. B2528691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-onehydrochloride
CAS2248361-67-1
Molecular FormulaC9H17ClN2O2
Molecular Weight220.7
Structural Identifiers
SMILESC1CC(CCC1N)N2CCOC2=O.Cl
InChIInChI=1S/C9H16N2O2.ClH/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12;/h7-8H,1-6,10H2;1H
InChIKeyAZMDEDIQZWPRDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one Hydrochloride: Core Properties


3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride is a heterocyclic organic compound belonging to the oxazolidinone class [1]. It is supplied as a hydrochloride salt, which is a common formulation to enhance aqueous solubility compared to the free base . The molecule features a core 1,3-oxazolidin-2-one ring system substituted with an aminocyclohexyl group. As of April 2026, primary literature characterizing its biological activity or specific material properties is essentially absent. It is listed in chemical vendor catalogs and is classified as a small molecule scaffold for research use .

Substitution Not Supported for 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one HCl


While oxazolidinones share a common core structure, the specific substitution pattern on the nitrogen atom is the primary determinant of their biological and chemical properties [1]. The 3-(4-aminocyclohexyl) substituent on this compound is structurally distinct from other commercially available cyclohexyl-oxazolidinones, which typically lack the pendant primary amine. Without comparative activity data from a common assay, no scientifically valid basis exists to assume functional equivalence between this compound and any analog. Direct substitution with a compound such as 4-cyclohexyl-1,3-oxazolidin-2-one (CAS 1000374-93-5) or (R)-4-cyclohexyl-oxazolidin-2-one (CAS 112459-65-1) would constitute a change in the chemical entity, and the outcome of such a change cannot be predicted without experimental verification.

3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one HCl: Differentiation from Structural Analogs


Primary Amine Handle as Differentiator

The target compound possesses a primary amine on its cyclohexyl ring, a key functional group absent in closely related commercial analogs like (R)-4-cyclohexyl-oxazolidin-2-one and 4-cyclohexyl-1,3-oxazolidin-2-one [1][2]. The calculated difference in the number of hydrogen bond donors between the target compound (2 donors) and these analogs (1 donor) is 1 [3]. This enables distinct chemical derivatization pathways such as amide bond formation or reductive amination, which are not accessible to the non-aminated analogs.

Organic Synthesis Medicinal Chemistry Chemical Biology

Hydrochloride Salt for Solubility

The compound is provided as a hydrochloride salt , whereas the free base forms of related oxazolidinones (e.g., 3-(4-aminocyclohexyl)oxazolidin-2-one, CAS 1249922-51-7) are typically neutral and less water-soluble [1]. While no direct solubility measurement is available, class-level knowledge confirms that hydrochloride salt formation is a widely employed strategy to increase the aqueous solubility of amines, which is crucial for many in vitro biological assays .

Formulation Science Analytical Chemistry Biochemistry

Absence of Bioactivity Data

An extensive search of the primary literature and patent databases yielded no direct head-to-head or cross-study comparable biological activity data (e.g., MIC, IC50, Ki) for 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one hydrochloride against any specific target or organism. This is in stark contrast to other oxazolidinones like linezolid and its advanced analogs, for which extensive structure-activity relationship (SAR) data have been published [1]. The evidence for this compound is limited to its existence and its basic structural descriptors [2].

Drug Discovery Chemical Biology Assay Development

3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one HCl: Application Scenarios


Derivatization via Amide Coupling

The primary amine functional group identified in Section 3 provides a clear pathway for derivatization through standard amide coupling or reductive amination chemistry. This makes the compound a useful building block for generating novel oxazolidinone-containing small molecule libraries where the cyclohexyl amine acts as a point of diversification [1].

Amine-Reactive Bioconjugation

The presence of the primary amine enables the potential for bioconjugation. The hydrochloride salt form (Section 3) facilitates handling in aqueous buffers, a prerequisite for conjugating the small molecule to a larger biomolecule (e.g., a protein or antibody) using amine-reactive crosslinkers like NHS-esters. This scenario is viable only for exploratory research, as the effect of this specific conjugate is unknown.

Phenotypic Screening & Target Identification

Given the complete lack of bioactivity data noted in Section 3, this compound is suitable as an 'orphan' small molecule for phenotypic screening or target fishing campaigns. Its structural novelty (as a cyclohexyl-amine substituted oxazolidinone) makes it an interesting candidate for identifying new biological targets or pathways [1]. Results would be novel and not confounded by prior literature.

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